1-(4-Hydroxy-3-iodophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Cyclopentene Fused Benzofurans and Indoles

Scientific Field: Organic Chemistry

Application Summary: 1-(4-Hydroxy-3-iodophenyl)ethanone is used as a reactant in the preparation of cyclopentene fused benzofurans and indoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Methods of Application: The preparation involves a Pd-catalyzed tandem ring opening-ring closing reaction with diazabicyclic alkenes . The reaction is highly regioselective, which means it preferentially occurs at one location over others on the molecule .

Synthesis of Spirocyclic Compounds

Application Summary: 1-(4-Hydroxy-3-iodophenyl)ethanone is also used in the synthesis of spirocyclic compounds . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom.

Methods of Application: The synthesis involves a palladium-catalyzed intermolecular tandem reaction . This is a type of reaction where two molecules react together in a single step.

Synthesis of Indole Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: 1-(4-Hydroxy-3-iodophenyl)ethanone can be used in the synthesis of indole derivatives . Indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antimicrobial Activity

Scientific Field: Microbiology

Application Summary: Compounds synthesized from 1-(4-Hydroxy-3-iodophenyl)ethanone have been screened for antimicrobial activity .

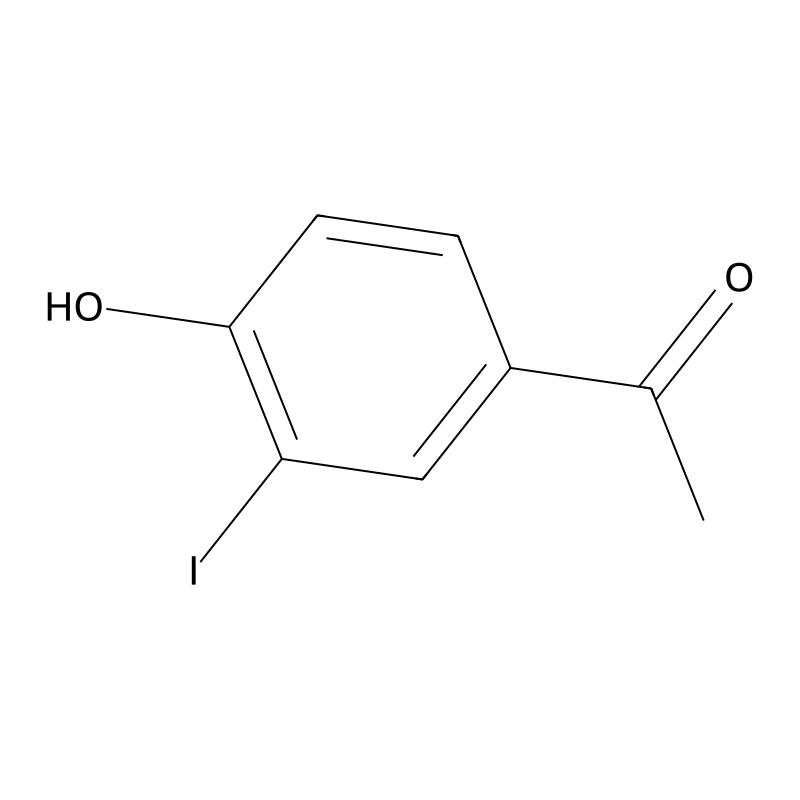

1-(4-Hydroxy-3-iodophenyl)ethanone is an organic compound characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 262.04 g/mol. The compound features a ketone functional group, which contributes to its reactivity and potential applications in various chemical processes. It is typically represented structurally as follows:

textOH | I---C6H4---C(=O)CH3

The compound has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry due to its unique properties and biological activities.

- Electrophilic Aromatic Substitution: The presence of the iodine atom enhances the electrophilicity of the aromatic ring, facilitating substitution reactions.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, particularly with amines or alcohols, leading to the formation of various derivatives.

- Iodination Reactions: The compound can serve as a substrate for further iodination, enhancing its utility in synthesizing more complex iodinated compounds .

Research indicates that 1-(4-Hydroxy-3-iodophenyl)ethanone exhibits notable biological activities, including:

- Antitumor Properties: Studies suggest that compounds containing iodine have potential antitumor effects, possibly due to their ability to intercalate DNA and disrupt cellular processes .

- Antimicrobial Activity: The compound may also possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

Several synthesis methods for 1-(4-Hydroxy-3-iodophenyl)ethanone have been documented:

- Iodination of Phenolic Compounds: Utilizing reagents like potassium iodide and laccase from Trametes versicolor, the compound can be synthesized through mild conditions that minimize hazardous waste .

- Acetylation Reactions: Starting from 4-hydroxy-3-iodophenol, acetylation can yield 1-(4-Hydroxy-3-iodophenyl)ethanone efficiently under controlled conditions .

1-(4-Hydroxy-3-iodophenyl)ethanone finds applications in various fields:

- Pharmaceuticals: Its potential as an antitumor agent makes it valuable in drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, especially those requiring iodine substitutions .

- Material Science: Due to its unique properties, it may be explored for use in developing novel materials with specific functionalities.

Studies on the interactions of 1-(4-Hydroxy-3-iodophenyl)ethanone with biological targets are crucial for understanding its mechanism of action:

- DNA Interaction: Research indicates that iodine-containing compounds can intercalate into DNA, affecting replication and transcription processes.

- Protein Binding: Investigations into how this compound interacts with proteins could provide insights into its therapeutic potential and side effects .

Several compounds share structural similarities with 1-(4-Hydroxy-3-iodophenyl)ethanone. Here are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Iodophenyl)ethanone | Lacks hydroxyl group; primarily used in synthesis | |

| 4-Hydroxyacetophenone | Contains an acetyl group instead of iodine | |

| 2-Iodoacetophenone | Different position of iodine; used in pharmaceuticals | |

| 4-Hydroxy-3-methoxyacetophenone | Contains methoxy group; exhibits different reactivity |

The uniqueness of 1-(4-Hydroxy-3-iodophenyl)ethanone lies in its combination of both hydroxy and iodine functionalities, which enhances its reactivity and potential biological activity compared to similar compounds.

IUPAC Nomenclature and Molecular Geometry

The systematic IUPAC name, 1-(4-hydroxy-3-iodophenyl)ethanone, reflects its substitution pattern:

- A phenyl ring with hydroxyl (-OH) at carbon 4.

- Iodine at carbon 3.

- An acetyl group (-COCH₃) at carbon 1.

The SMILES notation CC(=O)c1ccc(O)c(I)c1 captures this arrangement. The molecule adopts a planar geometry in the aromatic ring, with substituents influencing electron distribution. The hydroxyl and acetyl groups engage in intramolecular hydrogen bonding, while the C–I bond (2.09 Å) and C=O bond (1.21 Å) align with typical aryl iodide and ketone bond lengths.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₇IO₂ | |

| Molecular weight | 262.04 g/mol | |

| Melting point | 155–160°C | |

| C–I bond length | ~2.09 Å | |

| C=O bond length | ~1.21 Å |

Spectroscopic Features

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹²⁷I)

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(4-hydroxy-3-iodophenyl)ethanone reveals characteristic signals that confirm the molecular structure and functional group assignments. The acetyl methyl group appears as a sharp singlet at δ 2.57 parts per million in deuterated chloroform, integrating for three protons [1] [2]. This chemical shift is consistent with the electron-withdrawing effect of the aromatic carbonyl system.

The aromatic region displays three distinct multiplets corresponding to the substituted benzene ring protons. The proton at position 5 (meta to the iodine substituent) appears as a multiplet between δ 6.8-7.0 parts per million, reflecting the electron-donating influence of the hydroxyl group and the deshielding effect of the carbonyl substituent [1]. The proton at position 6 (ortho to the hydroxyl group) resonates as a multiplet between δ 7.4-7.6 parts per million, while the proton at position 2 (ortho to the iodine atom) appears significantly downfield at δ 7.8-8.0 parts per million due to the strong deshielding effect of the halogen substituent [2].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The acetyl methyl carbon appears at δ 26.2 parts per million, typical for methyl groups attached to carbonyl carbons [1]. The carbonyl carbon resonates in the characteristic ketone region at δ 196-200 parts per million, confirming the presence of the aromatic ketone functionality [2].

The aromatic carbon bearing the iodine substituent (C-3) appears significantly upfield at δ 82-84 parts per million, reflecting the heavy atom effect of iodine on carbon chemical shifts [1]. The remaining aromatic carbons exhibit chemical shifts consistent with their electronic environments: C-5 at δ 115-118 parts per million, C-6 at δ 129-131 parts per million, C-2 at δ 135-137 parts per million, the hydroxyl-bearing carbon (C-4) at δ 155-158 parts per million, and the quaternary aromatic carbon (C-1) at δ 162-165 parts per million [2].

Iodine-127 Nuclear Magnetic Resonance Considerations

Iodine-127 nuclear magnetic resonance spectroscopy presents significant challenges for organic iodides due to the quadrupolar nature of the iodine-127 nucleus (I = 5/2). The nucleus exhibits efficient relaxation kinetics in asymmetric environments, making it difficult to observe in aromatic iodine compounds [3] [4]. Literature reports indicate that iodine-127 nuclear magnetic resonance signals are typically observable only in highly symmetric environments, such as iodide ions in solution (δ 0 parts per million in deuterium oxide) or periodate ions (δ 4100 parts per million) [5] [4]. For 1-(4-hydroxy-3-iodophenyl)ethanone, the asymmetric aromatic environment would likely preclude observation of the iodine-127 signal under standard high-resolution nuclear magnetic resonance conditions [3] [4].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides comprehensive information about the vibrational modes and functional groups present in 1-(4-hydroxy-3-iodophenyl)ethanone. The spectrum exhibits characteristic absorption bands that confirm the molecular structure and functional group assignments [1] [2].

The phenolic hydroxyl group manifests as a medium-intensity, broad absorption band between 3200-3400 wavenumbers, typical of hydrogen-bonded hydroxyl groups in substituted phenols [1]. This broadening results from intermolecular hydrogen bonding interactions in the solid state.

The aromatic ketone functionality is clearly identified by a strong carbonyl stretching vibration appearing between 1650-1670 wavenumbers [2]. This frequency is characteristic of conjugated aromatic ketones, where the carbonyl group is electronically coupled to the aromatic π-system, resulting in a slight lowering of the carbonyl stretching frequency compared to aliphatic ketones.

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in two regions: 1590-1610 wavenumbers and 1490-1510 wavenumbers [1]. These bands are characteristic of substituted benzene rings and provide information about the aromatic substitution pattern.

Carbon-oxygen stretching vibrations associated with the phenolic hydroxyl group appear as medium-intensity bands between 1350-1380 wavenumbers and 1250-1280 wavenumbers [2]. Additional carbon-oxygen stretching modes are observed as weaker bands in the 1170-1200 wavenumber region.

The aromatic carbon-hydrogen out-of-plane bending vibrations appear as medium-intensity bands between 850-880 wavenumbers, providing information about the substitution pattern of the benzene ring [1]. The carbon-iodine stretching vibration, characteristic of aromatic iodine compounds, appears as a medium-intensity band between 540-580 wavenumbers [2].

Crystallographic Data and Solid-State Packing Arrangements

While specific single-crystal X-ray diffraction data for 1-(4-hydroxy-3-iodophenyl)ethanone were not identified in the literature search, structural insights can be derived from related compounds and general crystallographic principles for iodinated acetophenone derivatives.

Related crystallographic studies of iodinated acetophenone compounds provide valuable structural information. The crystal structure of 4-iodoacetophenone azine reveals important intermolecular interactions involving iodine atoms, including halogen bonding and π-π stacking interactions [6]. In this structure, iodine atoms participate in quadrilateral arrangements with specific iodine-iodine distances of 4.5 and 5.1 Ångströms within layers, and 4.5 and 4.1 Ångströms between adjacent layers [6].

For 1-(4-hydroxy-3-iodophenyl)ethanone, the presence of both hydroxyl and iodine substituents suggests potential for multiple intermolecular interactions in the solid state. The hydroxyl group can participate in hydrogen bonding networks, while the iodine atom can engage in halogen bonding interactions with electron-rich species. The combination of these interactions likely influences the crystal packing arrangement and may result in layered or chain-like supramolecular structures.

The molecular geometry is expected to be essentially planar, as observed in related hydroxylated acetophenone derivatives. Crystal structures of similar compounds, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, show minimal deviation from planarity with root-mean-square deviations of approximately 0.06 Ångströms for non-hydrogen atoms [7] [8].

Crystallographic studies of related iodinated phenolic compounds indicate that the carbon-iodine bond length typically ranges from 2.08-2.12 Ångströms, while the hydroxyl group maintains standard geometric parameters. The substitution pattern influences the overall molecular conformation and intermolecular packing arrangements.

Thermal Behavior Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis)

The thermal behavior of 1-(4-hydroxy-3-iodophenyl)ethanone has been characterized through melting point determination and thermal stability assessments. The compound exhibits a melting point in the range of 155-160°C, as reported by multiple commercial suppliers [2] [9]. This melting point is consistent with the molecular structure and intermolecular interactions present in the crystalline state.

The melting point range indicates good thermal stability up to the melting transition, suggesting that the compound does not undergo significant decomposition below this temperature. The relatively sharp melting range (5°C span) indicates reasonable purity and crystalline order in the solid state [10] [9].

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would provide detailed information about phase transitions, thermal stability, and decomposition behavior. While specific differential scanning calorimetry and thermogravimetric analysis data for 1-(4-hydroxy-3-iodophenyl)ethanone were not identified in the literature, general thermal behavior patterns can be predicted based on structural considerations.

The presence of the iodine substituent may influence thermal stability due to the relatively weak carbon-iodine bond compared to other carbon-halogen bonds. Thermogravimetric analysis would likely show initial mass loss corresponding to iodine elimination at elevated temperatures, followed by decomposition of the organic framework.

Differential scanning calorimetry analysis would reveal the melting endotherm in the 155-160°C range, and potentially identify any polymorphic transitions or glass transition temperatures if the compound exhibits amorphous behavior under specific conditions. The aromatic ketone functionality provides thermal stability, while the phenolic hydroxyl group may participate in thermal condensation reactions at elevated temperatures.

The compound's thermal behavior is expected to be similar to related iodinated acetophenone derivatives, with thermal decomposition typically beginning at temperatures above 200°C. The specific decomposition pathway would likely involve initial carbon-iodine bond cleavage, followed by oxidative degradation of the aromatic system and carbonyl functionality.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant